
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile, also known as FMPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPN is a nitrile derivative that belongs to the class of piperazine compounds.
作用機序
The exact mechanism of action of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is its potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, this compound is a highly reactive compound and must be handled with care in lab experiments.
将来の方向性
There are several potential future directions for research on (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of this compound as a potential treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.
合成法
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile can be synthesized through a multi-step reaction process. The starting material for the synthesis is 4-fluorobenzaldehyde, which undergoes a condensation reaction with 4-methylpiperazine to form the intermediate product, 4-(4-methylpiperazin-1-yl)benzaldehyde. The intermediate product is then reacted with malononitrile in the presence of a base to form this compound.
科学的研究の応用
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-17-8-10-18(11-9-17)14(6-7-16)12-2-4-13(15)5-3-12/h2-6H,8-11H2,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZOESDAWOVDA-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=CC#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/C#N)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

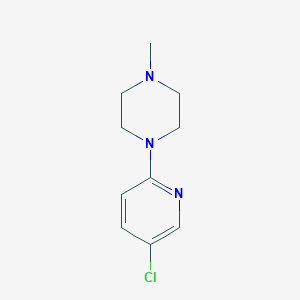
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)
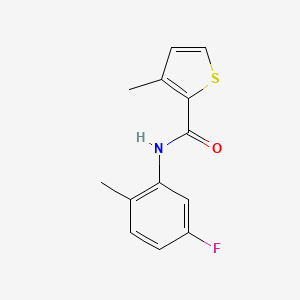
![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)
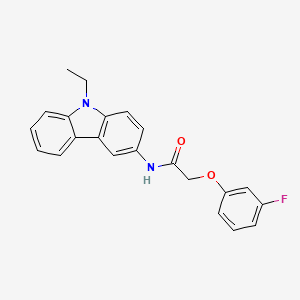

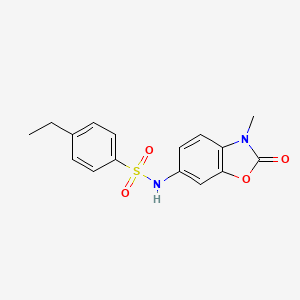
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)
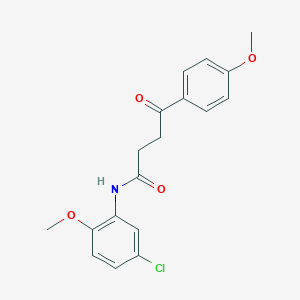
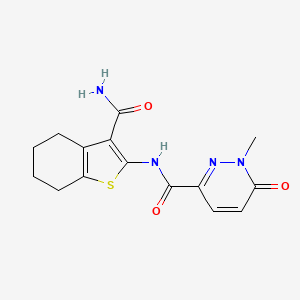

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)